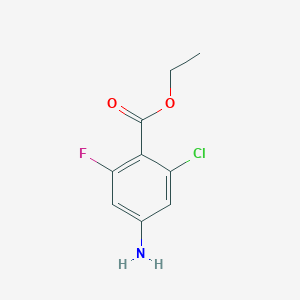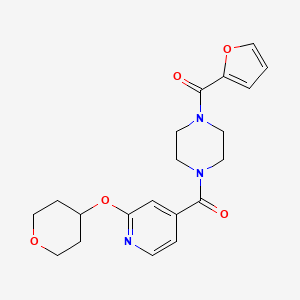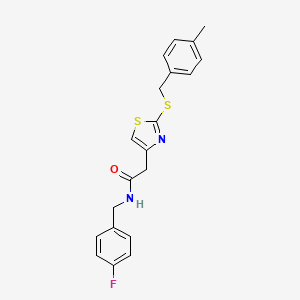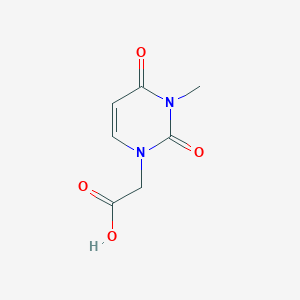![molecular formula C19H15FN4O2 B2987429 6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380086-70-2](/img/structure/B2987429.png)
6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as PF-06282999 and is a pyridazinone-based inhibitor of the protein kinase enzyme. The purpose of
Wirkmechanismus
PF-06282999 is a protein kinase inhibitor that targets the enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival. This chemical compound binds to the ATP-binding site of the protein kinase enzyme and inhibits its activity. By inhibiting the protein kinase enzyme, PF-06282999 can disrupt various cellular processes and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
PF-06282999 has various biochemical and physiological effects on the body. In vitro studies have shown that this chemical compound inhibits the growth of tumor cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that PF-06282999 reduces tumor growth and improves survival rates in animal models. This chemical compound also modulates the immune response and reduces inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PF-06282999 has several advantages for lab experiments, including its high potency and selectivity for the protein kinase enzyme. This chemical compound is also stable and can be easily synthesized in large quantities. However, PF-06282999 has some limitations in lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of PF-06282999. One possible direction is to investigate the potential of this chemical compound in combination with other anticancer drugs. Another direction is to explore the use of PF-06282999 in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this chemical compound in clinical trials.
Synthesemethoden
The synthesis of PF-06282999 involves a multistep process that includes the preparation of various intermediates. The synthesis process involves the reaction of 3-(3-fluorophenyl)pyridine-2-amine with 2-(chloromethyl)pyridine-3-carboxylic acid to form 2-(3-fluorophenyl)-3-(pyridin-2-yl)pyridazin-6(5H)-one. This intermediate is further reacted with 1-(pyridin-2-yl)azetidin-3-amine to form 6-(3-fluorophenyl)-2-[1-(pyridin-2-carbonyl)azetidin-3-yl]pyridazin-3-one.
Wissenschaftliche Forschungsanwendungen
PF-06282999 has potential applications in various fields of scientific research, including oncology, immunology, and neurology. In oncology, this chemical compound has shown promising results in inhibiting the growth of tumor cells. In immunology, PF-06282999 has been found to modulate the immune response and reduce inflammation. In neurology, this chemical compound has shown potential in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c20-14-5-3-4-13(10-14)16-7-8-18(25)24(22-16)15-11-23(12-15)19(26)17-6-1-2-9-21-17/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLPJKRKDBJMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2987353.png)



![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2987360.png)
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2987363.png)

